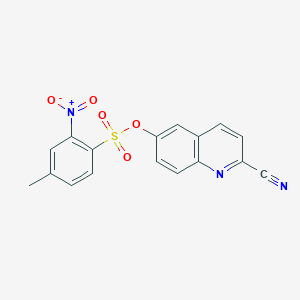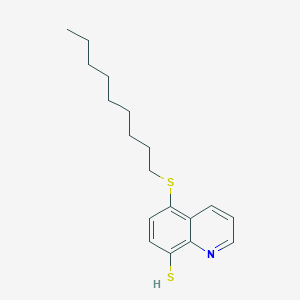![molecular formula C33H53O2P B12881717 Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is often used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of a biphenyl derivative with a phosphine reagent under controlled conditions. One common method includes the use of tert-butyl lithium to deprotonate the biphenyl compound, followed by the addition of a phosphine chloride to introduce the phosphine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination . Typical conditions involve the use of organic solvents like toluene or THF, and bases such as potassium carbonate or sodium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an aryl amine.
科学的研究の応用
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research due to its versatility and effectiveness in catalysis. Some applications include:
Chemistry: Used as a ligand in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the synthesis of complex molecules.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky and electron-donating nature of the phosphine ligand enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes . The molecular targets and pathways involved include the activation of substrates through oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl
- tert-Butyl XPhos Au (MeCN)SbF6
- tBuXPhos Pd G1
Uniqueness
Di-tert-pentyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic applications. Its ability to stabilize transition metal complexes and facilitate challenging reactions sets it apart from other phosphine ligands.
特性
分子式 |
C33H53O2P |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-bis(2-methylbutan-2-yl)phosphane |
InChI |
InChI=1S/C33H53O2P/c1-15-32(9,10)36(33(11,12)16-2)31-28(35-14)18-17-27(34-13)30(31)29-25(22(5)6)19-24(21(3)4)20-26(29)23(7)8/h17-23H,15-16H2,1-14H3 |
InChIキー |
JZYBSSNZVXQJSQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)P(C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


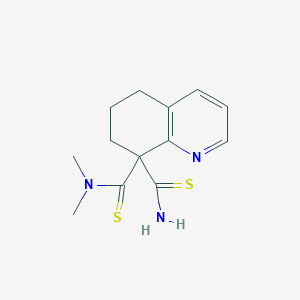
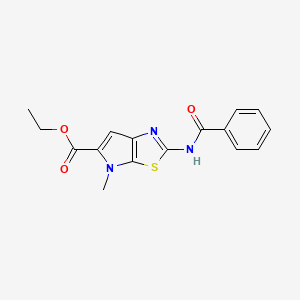

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)

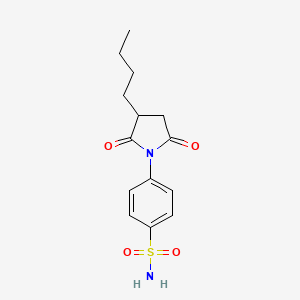
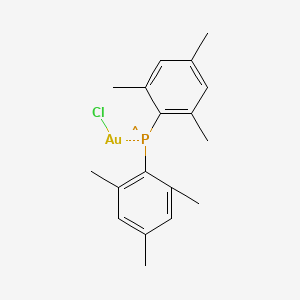
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-Benzyl-4,5-dihydrooxazole)](/img/structure/B12881675.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)


